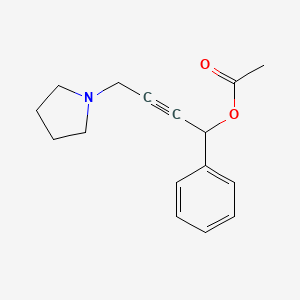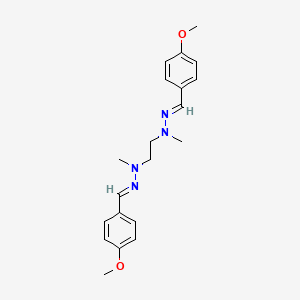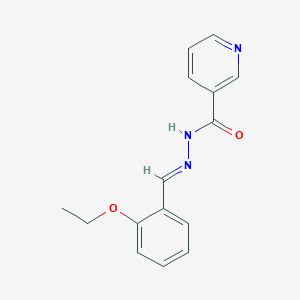![molecular formula C15H11BrN4O4 B3863519 N-(3-bromophenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3863519.png)
N-(3-bromophenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide
Vue d'ensemble
Description
N-(3-bromophenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide, also known as BPNH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis, mechanism of action, and physiological effects of BPNH have been studied extensively, and the compound has shown promising results in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In laboratory experiments, this compound has been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis (cell death) in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and to reduce oxidative stress in cells. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-bromophenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide in laboratory experiments is its high purity and stability. This compound is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe compound to use in laboratory experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide. One area of research is the development of new drugs based on the structure of this compound. Researchers are currently exploring the potential of this compound analogs as anti-cancer agents and as treatments for other diseases. Additionally, researchers are studying the mechanism of action of this compound in more detail to gain a better understanding of how the compound works. Finally, researchers are studying the potential of this compound as a diagnostic tool for cancer and other diseases.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O4/c16-11-2-1-3-12(8-11)18-14(21)15(22)19-17-9-10-4-6-13(7-5-10)20(23)24/h1-9H,(H,18,21)(H,19,22)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZYKJRXWSYGKF-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(aminosulfonyl)-2-methylphenyl]-4-tert-butylbenzamide](/img/structure/B3863440.png)
![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B3863448.png)

![N'-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3863461.png)

![2'-[(hydroxyimino)methyl]-2-biphenylcarboxylic acid](/img/structure/B3863470.png)
![10-butyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B3863480.png)



![ethyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valinate](/img/structure/B3863529.png)
![5-(4-methoxybenzylidene)-3-[6-(4-methyl-1-piperazinyl)-6-oxohexyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3863530.png)

